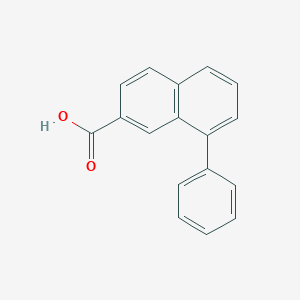

8-Phenylnaphthalene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

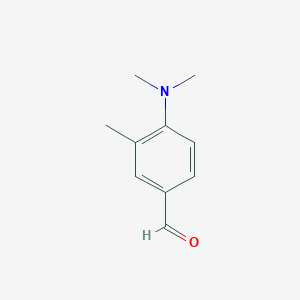

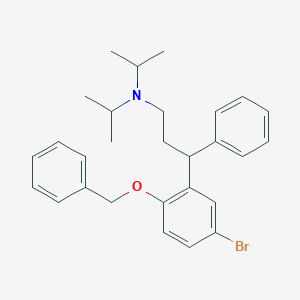

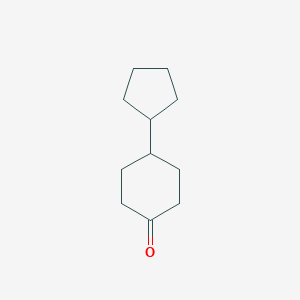

8-Phenylnaphthalene-2-carboxylic acid is an aromatic carboxylic acid with the molecular formula C17H12O2. This compound features a naphthalene ring substituted with a phenyl group and a carboxylic acid group.

Synthetic Routes and Reaction Conditions:

Oxidation of Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) to yield the corresponding carboxylic acid.

Hydrolysis of Nitriles: Another method includes the hydrolysis of nitriles, which can be prepared by the nucleophilic substitution of alkyl halides with cyanide ions (CN-), followed by hydrolysis to form the carboxylic acid.

Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a metal carboxylate, which is then protonated to yield the carboxylic acid.

Industrial Production Methods:

- Industrial production often utilizes the carboxylation of Grignard reagents due to its efficiency and scalability. The process involves bubbling dry CO2 gas through a solution of the Grignard reagent, followed by protonation with aqueous HCl .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4

Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives

Reduction: Formation of alcohols

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Aplicaciones Científicas De Investigación

8-Phenylnaphthalene-2-carboxylic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 8-Phenylnaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

7-Phenylnaphthalene-2-carboxylic acid: Another naphthalene derivative with similar structural features.

2-Naphthalenecarboxylic acid: A simpler naphthalene derivative without the phenyl substitution.

Uniqueness:

Propiedades

IUPAC Name |

8-phenylnaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)14-10-9-13-7-4-8-15(16(13)11-14)12-5-2-1-3-6-12/h1-11H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWRVSJGUWJCNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625511 |

Source

|

| Record name | 8-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144119-86-8 |

Source

|

| Record name | 8-Phenylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)

![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)